molecular formula C9H8BrN3 B1381233 3-Bromo-4-methyl-1,5-naphthyridin-2-amine CAS No. 1820683-25-7

3-Bromo-4-methyl-1,5-naphthyridin-2-amine

Cat. No.: B1381233
CAS No.: 1820683-25-7
M. Wt: 238.08 g/mol
InChI Key: JAHQFOXAJYDJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-1,5-naphthyridin-2-amine typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which uses 3-aminopyridine derivatives and carbonyl compounds . Another approach involves the Friedländer reaction, where 3-aminopicolinaldehyde reacts with ketones under acidic conditions . These reactions often require catalysts such as sulfuric acid or phosphoric acid and are conducted under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and reduce production costs .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methyl-1,5-naphthyridin-2-amine is unique due to the specific combination of substituents at the 3- and 4-positions, which confer distinct chemical and biological properties.

Biological Activity

3-Bromo-4-methyl-1,5-naphthyridin-2-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

Molecular Formula: C9H8BrN3
CAS Number: 1820683-25-7

The compound is categorized under naphthyridines, which are known for their various pharmacological properties. The presence of the bromine and methyl groups at specific positions significantly influences its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom at the 3-position and the amine group play crucial roles in binding to these targets, leading to modulation of various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Similar naphthyridine derivatives have shown cytotoxic effects against various cancer cell lines, including HeLa and HL-60 cells .
  • Antibacterial Properties : Naphthyridine derivatives have been documented to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound in this regard remains to be fully elucidated but warrants further investigation .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical biological processes. For instance, related compounds have demonstrated inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
1,5-NaphthyridineParent compoundLimited biological activity
3-Methyl-1,5-naphthyridineMethyl group instead of bromineModerate anticancer activity
4-Bromo-1,5-naphthyridineBromine at the 4-positionVaries; some antibacterial properties
This compound Unique bromo and methyl substitutionsPotential anticancer and antibacterial effects

Study on Anticancer Activity

A study conducted on various naphthyridine derivatives indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity against cancer cells. Specifically, derivatives similar to this compound showed significant inhibition of cell proliferation in vitro .

Properties

IUPAC Name

3-bromo-4-methyl-1,5-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHQFOXAJYDJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1Br)N)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methyl-1,5-naphthyridin-2-amine
Reactant of Route 2
3-Bromo-4-methyl-1,5-naphthyridin-2-amine
Reactant of Route 3
3-Bromo-4-methyl-1,5-naphthyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-methyl-1,5-naphthyridin-2-amine
Reactant of Route 5
3-Bromo-4-methyl-1,5-naphthyridin-2-amine
Reactant of Route 6
3-Bromo-4-methyl-1,5-naphthyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.